An In-depth Technical Guide to the Physical Properties of 1-Chloroisoquinoline-6-carbonitrile
An In-depth Technical Guide to the Physical Properties of 1-Chloroisoquinoline-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloroisoquinoline-6-carbonitrile is a substituted isoquinoline derivative of significant interest in medicinal chemistry and materials science. The isoquinoline scaffold is a key structural motif in numerous biologically active compounds, and the presence of the chloro and cyano functionalities at the 1- and 6-positions, respectively, offers versatile handles for further synthetic modification. This guide provides a comprehensive overview of the known physical properties of 1-Chloroisoquinoline-6-carbonitrile and details the experimental methodologies for their determination.
Molecular Structure and Key Identifiers
A thorough understanding of a compound's physical properties begins with its molecular structure and unambiguous identification.
Caption: Chemical structure of 1-Chloroisoquinoline-6-carbonitrile.
| Identifier | Value |
| IUPAC Name | 1-chloroisoquinoline-6-carbonitrile[1] |
| CAS Number | 1260664-41-2[1] |
| Molecular Formula | C₁₀H₅ClN₂[1] |
| Molecular Weight | 188.61 g/mol [1][2] |
| Canonical SMILES | C1=CC2=C(C=CN=C2Cl)C=C1C#N[1] |
| InChI | InChI=1S/C10H5ClN2/c11-10-9-2-1-7(6-12)5-8(9)3-4-13-10/h1-5H[1] |
Physicochemical Properties
The following table summarizes the available and predicted physicochemical properties of 1-Chloroisoquinoline-6-carbonitrile. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and await experimental verification.
| Property | Value/Description | Source(s) |
| Appearance | Off-white to beige crystalline solid | [2] |
| Melting Point | 148-152 °C | [2] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Soluble in organic solvents, slightly soluble in water. | [2] |
| pKa | Data not available | |
| XLogP3-AA | 2.8 (Predicted) | [1] |
Spectroscopic Data
As of the latest literature review, experimentally determined spectroscopic data for 1-Chloroisoquinoline-6-carbonitrile is not widely published. The following sections outline the expected spectral characteristics based on the compound's structure and provide standardized protocols for their experimental determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
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¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the five aromatic protons on the isoquinoline ring system. The chemical shifts and coupling patterns of these protons would provide valuable information about their electronic environment and connectivity.
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¹³C NMR (Carbon NMR): The carbon NMR spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the carbon attached to the chlorine atom, the carbon of the nitrile group, and the carbons of the heterocyclic ring will be particularly informative.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Chloroisoquinoline-6-carbonitrile is expected to exhibit characteristic absorption bands for:
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C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹.
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Aromatic C=C and C=N stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
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Aromatic C-H stretch: Bands above 3000 cm⁻¹.
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C-Cl stretch: A band in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 1-Chloroisoquinoline-6-carbonitrile, the mass spectrum is expected to show:
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Molecular Ion Peak (M⁺): A prominent peak at m/z corresponding to the molecular weight (188.61). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected.
Experimental Methodologies
The following protocols describe standard, field-proven methods for the determination of the key physical properties of a novel crystalline organic compound like 1-Chloroisoquinoline-6-carbonitrile.
Workflow for Physical and Spectroscopic Characterization
Caption: A typical workflow for the physical and spectroscopic characterization of a synthesized compound.
Melting Point Determination
Principle: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.
Apparatus: Capillary melting point apparatus.
Procedure:
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Sample Preparation: A small amount of the dry, crystalline 1-Chloroisoquinoline-6-carbonitrile is finely powdered.
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Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
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Measurement: The capillary tube is placed in the heating block of the melting point apparatus.
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Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Solubility Determination
Principle: Assessing the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and biological assays.
Apparatus: Vials, magnetic stirrer, analytical balance.
Procedure (Qualitative):
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Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes) are selected.
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Sample Addition: A small, known amount of 1-Chloroisoquinoline-6-carbonitrile (e.g., 1-5 mg) is added to a vial containing a fixed volume of the solvent (e.g., 1 mL).
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Observation: The mixture is agitated or stirred at a constant temperature (e.g., room temperature). The dissolution of the solid is observed.
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Classification: The solubility is classified as soluble, partially soluble, or insoluble based on visual inspection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule.
Apparatus: NMR spectrometer.
Procedure:
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Sample Preparation: Approximately 5-10 mg of 1-Chloroisoquinoline-6-carbonitrile is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
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Data Acquisition: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
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¹H NMR: The ¹H NMR spectrum is acquired using a standard pulse sequence.
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¹³C NMR: The ¹³C NMR spectrum is acquired. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans is typically required.
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Data Processing: The acquired data is Fourier transformed and processed to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or TMS.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present.
Apparatus: FTIR spectrometer with an Attenuated Total Reflectance (ATR) or KBr pellet press accessory.
Procedure (ATR Method):
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Background Spectrum: A background spectrum of the clean, empty ATR crystal is collected.
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Sample Application: A small amount of the solid 1-Chloroisoquinoline-6-carbonitrile is placed directly onto the ATR crystal.
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Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.[3]
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Sample Spectrum: The sample spectrum is collected.
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Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Principle: Mass spectrometry ionizes molecules and separates the resulting ions based on their mass-to-charge ratio, providing the molecular weight and information about the molecular structure from fragmentation patterns.
Apparatus: Mass spectrometer (e.g., with Electron Impact (EI) or Electrospray Ionization (ESI) source).
Procedure (Direct Infusion ESI):
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Sample Preparation: A dilute solution of 1-Chloroisoquinoline-6-carbonitrile is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
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Infusion: The solution is infused into the ESI source at a constant flow rate using a syringe pump.
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Ionization: A high voltage is applied to the infusion needle, causing the sample to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
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Mass Analysis: The ions are guided into the mass analyzer, where they are separated according to their m/z ratio.
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Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion
This technical guide has consolidated the currently available physical property data for 1-Chloroisoquinoline-6-carbonitrile and provided a comprehensive set of authoritative protocols for the experimental determination of its key physicochemical and spectroscopic characteristics. While some experimental data remains to be published, the methodologies outlined herein provide a robust framework for researchers to fully characterize this and other novel chemical entities. The application of these standardized techniques is fundamental to ensuring the quality, reproducibility, and scientific integrity of research and development in the chemical and pharmaceutical sciences.
References
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PubChem. (n.d.). 1-Chloroisoquinoline-6-carbonitrile. Retrieved January 25, 2026, from [Link]
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Industrial Chemicals. (n.d.). 1-Chloro-isoquinoline-6-carbonitrile. Retrieved January 25, 2026, from [Link]
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American Elements. (n.d.). 1-Chloroisoquinoline-5-carbonitrile. Retrieved January 25, 2026, from [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved January 25, 2026, from [Link]
